molecular formula C9H6ClNO2 B1457565 5-Chloroisoquinoline-1,3(2H,4H)-dione CAS No. 1194703-80-4

5-Chloroisoquinoline-1,3(2H,4H)-dione

Cat. No. B1457565
CAS RN: 1194703-80-4
M. Wt: 195.6 g/mol
InChI Key: ZSYBEFVSZFSRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroisoquinoline-1,3(2H,4H)-dione, also known as 5-chloro-1,3-isoquinolinedione, is a heterocyclic compound with a molecular formula of C7H4ClNO2. It is a colorless solid that is soluble in water and alcohol and is widely used in scientific research and laboratory experiments. It is a versatile reagent and has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Thermally Activated Delayed Fluorescent Emitters

  • Application : 5-Chloroisoquinoline-1,3(2H,4H)-dione has been applied in the field of organic electronics, particularly as an electron acceptor in thermally activated delayed fluorescent (TADF) emitters. This usage demonstrates its potential in developing high-efficiency red TADF devices (Yun & Lee, 2017).

Medicinal Chemistry

  • Application : The scaffold of 5-Chloroisoquinoline-1,3(2H,4H)-dione has been modified for medicinal purposes. It's utilized in creating compounds that could potentially serve as building blocks for medicinal chemistry, demonstrating its versatility in drug design and synthesis (Golushko et al., 2019).

HIV-1 Treatment Research

  • Application : This compound has shown promise in HIV treatment research. Its derivatives have been studied for their inhibitory effects on HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase, showcasing potential as antiviral agents (Billamboz et al., 2011).

Antitumor Activity

  • Application : Bis-dibenz[de,h]isoquinoline-1,3-diones, a new series of antitumor agents, include this compound as a key component. These agents, with their unique structure, have shown promising cytotoxicity against various cancer cell lines (Braña et al., 1997).

Cyclin-Dependent Kinase 4 Inhibition

  • Application : Derivatives of 5-Chloroisoquinoline-1,3(2H,4H)-dione have been identified as potent and selective inhibitors of cyclin-dependent kinase 4, highlighting their potential as antitumor agents (Tsou et al., 2009).

Synthetic Methods Development

  • Application : Recent studies have focused on developing efficient synthetic methods for isoquinoline-1,3(2H,4H)-dione compounds, indicating their growing importance in chemical synthesis (Niu & Xia, 2022).

DNA Gyrase Inhibition

  • Application : Another significant application is in developing new antibacterial drugs through DNA gyrase inhibition mechanisms. This role in antibacterial research highlights its potential in addressing microbial resistance (Alagumuthu et al., 2018).

DNA Topoisomerase II Inhibition

  • Application : The compound has been studied for its cytotoxicity and DNA topoisomerase II inhibitory activity, further emphasizing its potential in cancer research (Kim et al., 2007).

Hepatitis B Virus Research

  • Application : It has also been explored for blocking Hepatitis B virus replication through inhibition of the viral ribonuclease H activity. This application demonstrates its potential in antiviral drug development (Cai et al., 2014).

properties

IUPAC Name

5-chloro-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-3H,4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYBEFVSZFSRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Cl)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroisoquinoline-1,3(2H,4H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloroisoquinoline-1,3(2H,4H)-dione
Reactant of Route 2
5-Chloroisoquinoline-1,3(2H,4H)-dione
Reactant of Route 3
Reactant of Route 3
5-Chloroisoquinoline-1,3(2H,4H)-dione
Reactant of Route 4
Reactant of Route 4
5-Chloroisoquinoline-1,3(2H,4H)-dione
Reactant of Route 5
5-Chloroisoquinoline-1,3(2H,4H)-dione
Reactant of Route 6
5-Chloroisoquinoline-1,3(2H,4H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.